molecular formula C16H13N3O2S B2586866 N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 312915-04-1

N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B2586866
CAS RN: 312915-04-1
M. Wt: 311.36
InChI Key: LAMGGOOLIBRFJL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a thiazole derivative that has been synthesized using various methods.

Scientific Research Applications

Graphene-based Catalysts in Organic Synthesis

Graphene-based catalysts have been highlighted for their efficiency in the reduction of nitro compounds to amines, a fundamental transformation in organic synthesis. These catalysts offer several benefits such as straightforward work-up, high catalytic prowess, and recovery, making them valuable for synthesizing biologically active molecules, pharmaceutical products, dyes, and polymers (Nasrollahzadeh et al., 2020).

Synthesis of Thiazole Derivatives

Thiazole derivatives, including aminothiazoles, have been synthesized through various methods, demonstrating their importance in organic chemistry. These compounds have shown diverse biological applications, supported by studies involving X-ray crystallographic and spectroscopic analyses to confirm their structures and investigate their properties (Adeel et al., 2017).

Catalytic Applications

Catalysts derived from thiazolium carbene, based on vitamin B1, have been employed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This approach represents a sustainable method for synthesizing valuable compounds under ambient conditions (Das et al., 2016).

Molecular and Electronic Structure Analysis

Experimental and theoretical investigations have been conducted on the molecular and electronic structure of aminothiazole derivatives. These studies include single-crystal X-ray diffraction and density functional theory (DFT) calculations to understand their optimized geometry, electronic, and spectroscopic properties (Özdemir et al., 2009).

Antioxidant Activity

The antioxidant activity of thiazole derivatives has been evaluated, showcasing the potential of these compounds in radical scavenging assays. Such studies underscore the importance of electron-donating and withdrawing groups in enhancing the activity of these molecules (Kotaiah et al., 2012).

properties

IUPAC Name

N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-2-6-13(7-3-11)17-16-18-15(10-22-16)12-4-8-14(9-5-12)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMGGOOLIBRFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

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